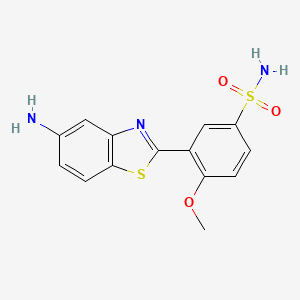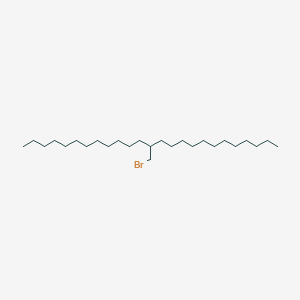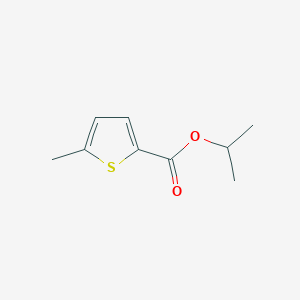![molecular formula C26H12N4 B13865266 12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene](/img/structure/B13865266.png)
12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene” is a highly complex organic compound characterized by its intricate polycyclic structure. Compounds of this nature often exhibit unique chemical and physical properties due to their extensive ring systems and multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of various ring systems and the introduction of nitrogen atoms at specific positions. Common synthetic routes may include:
Cyclization reactions: To form the multiple ring systems.
Amination reactions: To introduce nitrogen atoms into the structure.
Functional group transformations: To achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using specific catalysts to enhance reaction rates and selectivity.
Purification techniques: Such as chromatography or crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Where the compound is oxidized to introduce oxygen-containing functional groups.
Reduction: To reduce specific functional groups or ring systems.
Substitution: Where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Including halogens, acids, or bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, such compounds are often studied for their unique structural properties and reactivity. They may serve as models for understanding complex reaction mechanisms or as building blocks for synthesizing other complex molecules.
Biology and Medicine
In biology and medicine, these compounds might be investigated for their potential biological activity. They could act as enzyme inhibitors, receptor agonists or antagonists, or as scaffolds for drug development.
Industry
Industrially, these compounds could be used in the development of new materials, such as polymers or advanced composites, due to their unique structural properties.
Mechanism of Action
The mechanism of action of such a compound would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Affecting their activity.
Interacting with DNA or RNA: Influencing gene expression or protein synthesis.
Modulating signaling pathways: Altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other polycyclic or aza-polycyclic compounds with extensive ring systems and multiple nitrogen atoms. Examples could be:
- Azulene derivatives
- Porphyrins
- Phthalocyanines
Uniqueness
What sets “12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene” apart is its specific arrangement of rings and nitrogen atoms, which may confer unique chemical reactivity and physical properties.
Properties
Molecular Formula |
C26H12N4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene |
InChI |
InChI=1S/C26H12N4/c1-5-13-6-2-10-16-19(13)15(9-1)23-21-22-25(28-27-23)17-11-3-7-14-8-4-12-18(20(14)17)26(22)30-29-24(16)21/h1-12H |
InChI Key |
GOQTYSBYNRIQAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NN=C5C6=CC=CC7=C6C(=CC=C7)C8=NN=C(C3=CC=C2)C4=C58 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13865191.png)
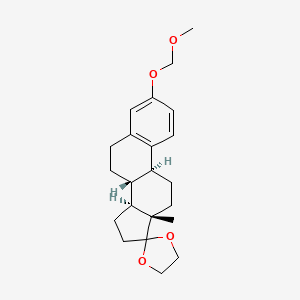
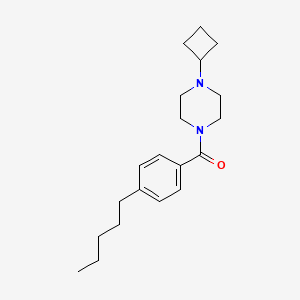

![1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine](/img/structure/B13865220.png)
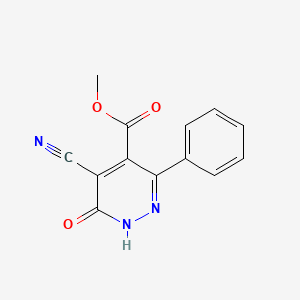
![(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-6-ethyl-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13865238.png)
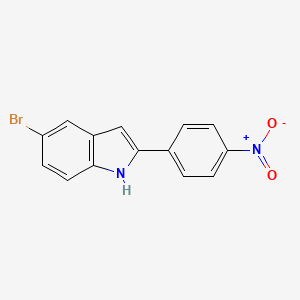
![(4S)-3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13865253.png)
